molecular formula C6H11Cl4NO B2935423 4-(Trichloromethyl)piperidin-4-ol hydrochloride CAS No. 2418692-83-6

4-(Trichloromethyl)piperidin-4-ol hydrochloride

Cat. No.: B2935423
CAS No.: 2418692-83-6
M. Wt: 254.96
InChI Key: HYKNZYGVKOMXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trichloromethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H11Cl4NO and a molecular weight of 254.96 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trichloromethyl group and a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the trichloromethyl group can produce dichloromethyl or monochloromethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethyl)piperidin-4-ol hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other piperidine derivatives that may lack such functional groups.

Properties

IUPAC Name

4-(trichloromethyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKNZYGVKOMXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(Cl)(Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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